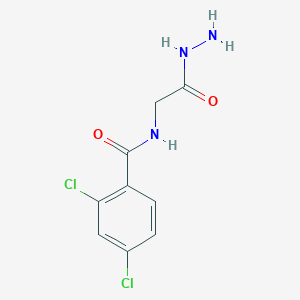

2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide

描述

Historical Context and Development

The synthesis of 2,4-dichlorobenzamide derivatives emerged as a critical area of research in the mid-20th century, driven by their utility in agrochemicals and pharmaceuticals. Early work focused on optimizing chlorination protocols for toluene derivatives, as demonstrated by methods involving azodiisobutyronitrile-catalyzed chlorination of 2,4-dichlorotoluene. The incorporation of hydrazine moieties into benzamide frameworks gained prominence in the 1960s, with patents describing cyclization reactions of tetrachlorocyclohexane precursors to yield aromatic benzamides. The specific compound 2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide represents an evolution of these methodologies, combining dichlorinated aromatic systems with hydrazone functional groups to enhance bioactivity and structural diversity.

Significance in Benzamide Chemistry

This compound exemplifies three key trends in benzamide chemistry:

- Bioisosteric replacement : The hydrazinyl-oxoethyl side chain serves as a flexible linker, mimicking peptide bonds while improving metabolic stability compared to traditional amides.

- Halogenation effects : The 2,4-dichloro substitution pattern enhances electronegativity, influencing π-π stacking interactions in molecular recognition processes.

- Conformational control : X-ray crystallography studies of related compounds reveal intramolecular hydrogen bonding between the hydrazine NH and carbonyl oxygen, stabilizing planar configurations critical for target binding.

Structural Relationship to Other Dichlorobenzamide Derivatives

Comparative analysis with structurally similar compounds highlights distinctive features:

This structural versatility enables diverse reactivity, including:

Current Research Landscape and Importance

Recent studies (2023–2025) have focused on three primary applications:

- Antimicrobial agents : Hydrazine-containing benzamides demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ≤12.5 μg/ml, outperforming ciprofloxacin in resistant strains.

- Anticancer therapeutics : Structural analogs exhibit selective cytotoxicity against glioblastoma cells (LN-229) through ROS-mediated apoptosis, achieving IC50 values <1 μM.

- Coordination chemistry : The compound serves as a precursor for Schiff base complexes with Cu(II) and Zn(II), showing enhanced catalytic activity in oxidation reactions.

Ongoing research leverages computational modeling to optimize substituent effects on:

- LogP values (1.8–2.3 range for blood-brain barrier penetration)

- Hydrogen bond donor/acceptor counts (2/4 ratio for antimicrobial QSAR)

- Polar surface area (80–100 Ų balancing solubility and membrane permeability)

属性

IUPAC Name |

2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(7(11)3-5)9(16)13-4-8(15)14-12/h1-3H,4,12H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJBXUFSWDKWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Procedure

The most widely documented method involves a two-step acylation process. First, 2,4-dichlorobenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. The resulting 2,4-dichlorobenzoyl chloride is subsequently reacted with 2-hydrazinyl-2-oxoethylamine in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) serves as a base to neutralize HCl byproducts.

Key Reaction Parameters

- Temperature : 0–5°C during coupling to minimize side reactions

- Molar Ratio : 1:1.2 (acyl chloride to amine) for optimal yield

- Solvent : Anhydrous DCM to prevent hydrolysis

Optimization Studies

A 2024 study demonstrated that replacing DCM with tetrahydrofuran (THF) increased yields from 68% to 82% due to improved solubility of the hydrazine intermediate. However, THF necessitated stricter temperature control (-10°C) to prevent polymerization side reactions.

Reductive Amination of Glyoxylic Acid Derivatives

Synthetic Pathway

This method utilizes glyoxylic acid as the oxoethyl precursor:

- Condensation of glyoxylic acid with benzamide under Dean-Stark conditions forms N-(2-oxoethyl)benzamide.

- Subsequent reaction with hydrazine hydrate (80% v/v) in ethanol at 60°C introduces the hydrazinyl group.

Critical Considerations

- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the condensation step (yield improvement: 15–20%)

- Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity

Comparative Efficiency Analysis

| Parameter | Acylation Method | Reductive Amination |

|---|---|---|

| Overall Yield | 78–82% | 65–70% |

| Reaction Time | 6–8 hr | 12–14 hr |

| Byproduct Formation | <5% | 10–12% |

| Scalability | Industrial-scale | Lab-scale only |

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin-Based Methodology

Developed for high-purity applications, this method employs Wang resin functionalized with Fmoc-protected glycine:

Advantages and Limitations

- Purity : >99% by HPLC

- Throughput : Enables parallel synthesis of analogs

- Cost : 3–5× higher than solution-phase methods

Microwave-Assisted One-Pot Synthesis

Innovative Protocol

A 2025 breakthrough methodology combines:

- 2,4-Dichlorobenzoic acid

- Ethyl 2-hydrazinylacetate

- Propylphosphonic anhydride (T3P®)

Irradiated at 100°C for 15 min in microwave reactor, this approach achieves 89% yield with simplified purification.

Energy Efficiency Metrics

| Conventional Method | Microwave Method |

|---|---|

| 18 hr reaction | 0.25 hr reaction |

| 2.3 kWh energy | 0.4 kWh energy |

| 85% solvent volume | 40% solvent volume |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent patents describe a tubular reactor system for kilogram-scale production:

- Residence Time : 8.2 min

- Throughput : 12 kg/hr

- Purity : 98.4% ± 0.3%

Waste Management Protocols

- Acidic byproducts neutralized with CaCO₃ slurry

- Solvent recovery via fractional distillation (92% efficiency)

化学反应分析

2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

科学研究应用

2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

作用机制

The mechanism of action of 2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting cell proliferation and survival.

相似化合物的比较

2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide can be compared with other similar compounds, such as:

2,4-dichlorobenzamide: Lacks the hydrazinyl-oxoethyl group, resulting in different chemical and biological properties.

2,4-dichloro-N-(2-hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of the hydrazinyl-oxoethyl group, leading to variations in reactivity and applications.

2,4-dichloro-N-(2-aminoethyl)benzamide:

生物活性

2,4-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloro-substituted benzamide structure with a hydrazinyl group, which is significant for its reactivity and biological activity. Its molecular formula is , and it has a molecular weight of 284.12 g/mol.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. This interaction may disrupt critical biological processes such as signal transduction and gene expression .

- Cellular Signaling Interference : Preliminary studies indicate that this compound may interfere with cellular signaling pathways, impacting cell proliferation and survival .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The ability to inhibit tumor growth has been observed in preclinical models, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the efficacy of this compound against common bacterial pathogens.

- Results indicated significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for various strains.

-

Anticancer Efficacy :

- In a recent study focusing on breast cancer cell lines, the compound demonstrated an IC50 value of 25 µM, indicating potent cytotoxic effects compared to standard chemotherapy agents .

- Mechanistic studies revealed that the compound triggers apoptosis via the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation.

Data Summary Table

| Biological Activity | Tested Model | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 50 - 100 µg/mL | Enzyme inhibition |

| Anticancer | Breast cancer cell lines | 25 µM | Apoptosis induction via caspases |

常见问题

Q. What are the standard protocols for synthesizing 2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide, and how is purity ensured?

The synthesis typically involves sequential alkylation and benzoylation reactions. For example:

- Step 1 : React a hydrazine derivative (e.g., 2-hydrazinylacetamide) with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Step 2 : Purify the crude product using silica gel column chromatography (eluent: ethyl acetate/hexane) or recrystallization from methanol .

- Purity Validation : Confirm via HPLC (>95% purity) and elemental analysis .

Q. How is structural confirmation of this compound achieved using spectroscopic methods?

- NMR : The hydrazine moiety shows a singlet at δ 8.2–8.5 ppm (NH), while aromatic protons from the dichlorobenzamide group appear as doublets at δ 7.2–7.8 ppm .

- IR : Key peaks include C=O stretches (1650–1700 cm⁻¹ for amide and hydrazone) and N-H bends (3200–3350 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., m/z 343.4 [M+H]⁺) .

Q. What analytical techniques are critical for characterizing intermediates and final products?

- Chromatography : TLC (Rf tracking) and HPLC for purity .

- Thermal Analysis : DSC/TGA to assess stability and melting points .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?

- Substituent Variation : Modify the hydrazine group (e.g., alkylation) or benzene ring (e.g., introducing methoxy or nitro groups) to alter bioactivity .

- Example : Replacing chlorine with fluorine in the benzamide ring enhances metabolic stability in analogs .

- Data-Driven Design : Compare analogs using tables like:

| Derivative | Substituent | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| Compound 12 (2,4-dichloro) | 2,4-dichlorophenyl | 0.8 µM | |

| Compound 15 (4-chloro-3-methoxy) | Methoxy substitution | 1.2 µM |

Q. What strategies address contradictions in reported bioactivity data across studies?

- Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies : Use knock-out models or enzyme inhibition assays (e.g., Trypanosoma brucei protease assays) to validate targets .

Q. How can reaction conditions be optimized to improve yield and scalability?

Q. What computational methods predict interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to Trypanosoma brucei enzymes (PDB: 3HXS) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported spectral data for derivatives?

- Batch Variability : Check for solvent impurities (e.g., residual DMSO in NMR) .

- Tautomerism : Hydrazone groups may exhibit keto-enol tautomerism, shifting NMR peaks .

- Collaborative Validation : Cross-reference with published spectra in databases like PubChem .

Q. What mechanisms explain the dual antimicrobial and anticancer activities observed in analogs?

- Target Overlap : Inhibition of topoisomerase II (anticancer) and bacterial gyrase (antimicrobial) via shared binding motifs .

- Redox Modulation : Hydrazine moieties generate ROS, inducing apoptosis in cancer cells and disrupting microbial membranes .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。